

# Available Data on Irsenontrine and BI 409306

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Irsenontrine Maleate

CAS No.: 1630083-70-3

Cat. No.: S12892657

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The table below summarizes the key characteristics of the two PDE9 inhibitors based on the search results.

Feature	Irsenontrine (E2027)	BI 409306
Development Status	Preclinical/Early Clinical (as of 2025) [1] [2]	Discontinued (Alzheimer's disease); Phase 2 completed (Schizophrenia) [3] [4]
Primary Therapeutic Focus	Cognitive dysfunction (e.g., Alzheimer's disease, dementia with Lewy bodies) [2]	Cognitive impairment in Alzheimer's Disease and Schizophrenia [3] [4]
Key Mechanism & Pathway	Inhibits PDE9 → increases cGMP → induces <b>GluA1 phosphorylation</b> → improves synaptic plasticity & memory [2]	Inhibits PDE9A → increases brain cGMP → modulates nitric oxide & glutamate signaling → enhances synaptic plasticity [4]
Reported Efficacy	Improved learning & memory in novel object recognition tests in rats [2]	No significant improvement over placebo in cognitive function in Phase II trials for schizophrenia [3]
Reported Safety & Tolerability	Not fully characterized in humans (preclinical stage) [2]	Generally well-tolerated; <b>dose-dependent</b> adverse events; most common were eye disorders (e.g., light phobia) [5] [4]

## Detailed Experimental Protocols and Findings

Here is a more detailed look at the experimental methodologies and key findings for each compound.

### Irsonontrine (E2027)

The preclinical studies for Irsonontrine focused on establishing its mechanism and proving its cognitive benefits in rodent models.

- **Key Experiments & Protocols:**

- **Selectivity Assay:** The compound was tested against a panel of other phosphodiesterases (PDEs) and showed more than 1800-fold selectivity for PDE9 [2].
- **In Vitro cGMP and GluA1 Measurement:** Rat cortical primary neurons were treated with **Irsonontrine maleate**. Intracellular cGMP levels were measured, followed by analysis of phosphorylation of the AMPA receptor subunit GluA1 via Western blot or similar techniques [2].
- **In Vivo cGMP Elevation:** Naïve rats were administered Irsonontrine orally. cGMP levels were subsequently measured in the hippocampus and cerebrospinal fluid (CSF) [2].
- **Novel Object Recognition (NOR) Test:** This behavioral test assessed learning and memory in rats. Irsonontrine was tested in both naïve rats and in a rat model of cognitive impairment induced by L-NAME (an inhibitor of nitric oxide synthase that downregulates the cGMP pathway) [2].

- **Key Findings:**

- Irsonontrine significantly increased intracellular cGMP in neurons and induced subsequent GluA1 phosphorylation [2].
- Oral administration significantly elevated cGMP levels in the hippocampus and CSF [2].
- In the NOR test, Irsonontrine significantly improved learning and memory in naïve rats and attenuated the cognitive deficits caused by L-NAME [2].

### BI 409306

The clinical development of BI 409306 involved early safety studies and later-phase efficacy trials.

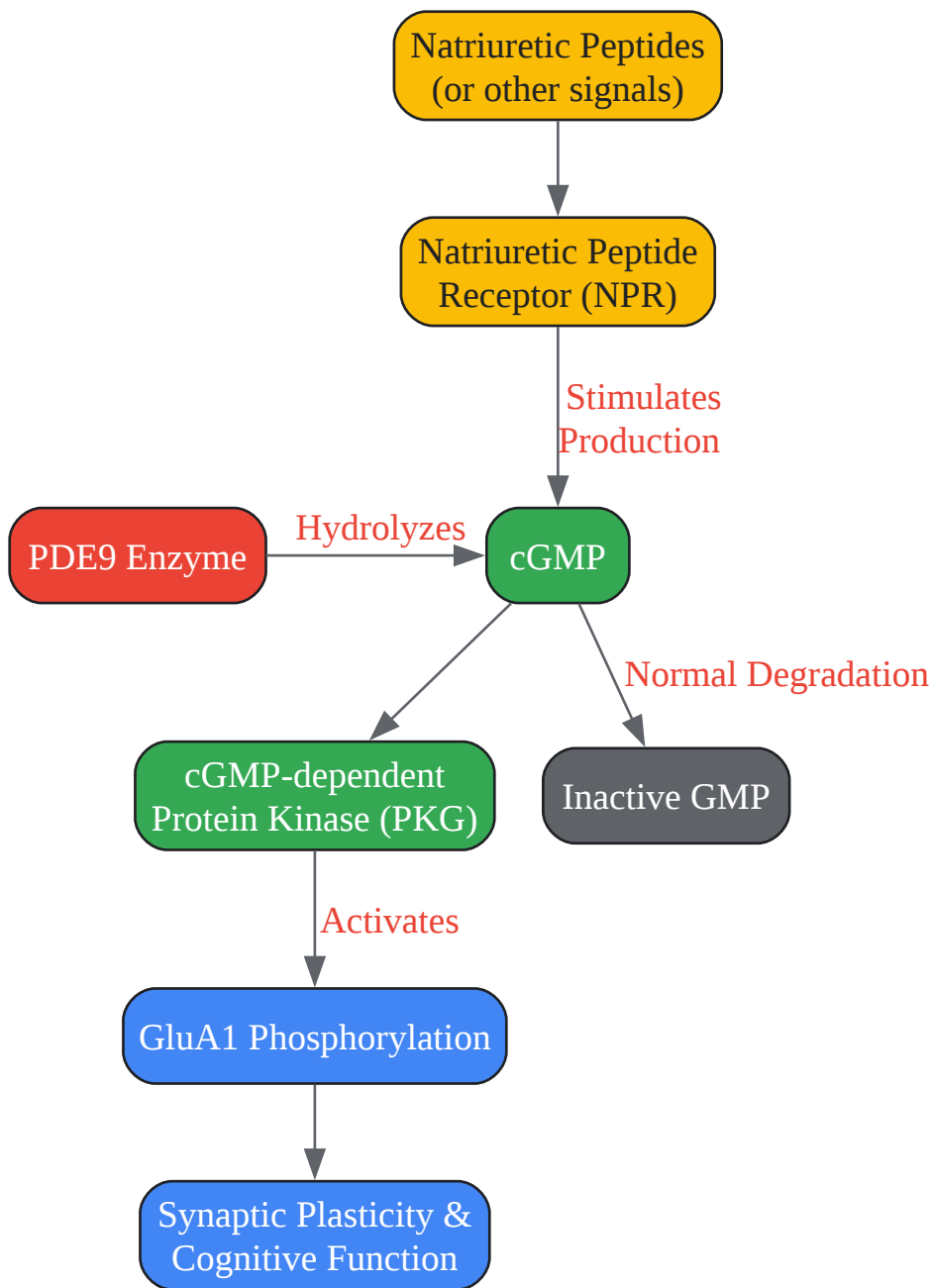
- **Key Experiments & Protocols:**

- **Phase I Safety & PK Trials:** Three initial randomized, double-blind trials in healthy volunteers assessed safety, tolerability, and pharmacokinetics of single and multiple ascending doses of BI 409306. These studies also looked at the impact of age and genetic metabolism status (CYP2C19) [5].

- **Phase II Efficacy Trial in Schizophrenia:** A randomized, double-blind, placebo-controlled, parallel-group trial. Patients with schizophrenia were randomized to receive placebo or BI 409306 (10, 25, 50, or 100 mg) once daily for 12 weeks.
  - **Primary Endpoint:** Change from baseline in the **MATRICS Consensus Cognitive Battery (MCCB)** composite score at week 12 [3].
  - **Key Secondary Endpoint:** Change from baseline in the **Schizophrenia Cognition Rating Scale (SCoRS)** total score [3].
- **Key Findings:**
  - **Safety:** BI 409306 was generally well-tolerated. Adverse events (AEs) were dose-dependent, with the most common AEs being eye disorders (e.g., photophobia). Systemic exposure was higher in poor metabolizers and the elderly [5] [3].
  - **Efficacy:** The trial **did not meet its primary endpoint**. There was no significant difference between any BI 409306 dose group and placebo in the change from baseline in MCCB composite score. Similarly, no significant improvement was seen in the SCoRS total score [3].

## Shared Mechanism of Action

Both Irsenontrine and BI 409306 are designed to inhibit the PDE9 enzyme, which degrades the intracellular second messenger, cyclic GMP (cGMP). The following diagram illustrates this common pathway and its intended effects on cognition.



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## Interpretation and Future Directions

The available data presents two distinct pictures:

- **Irseontrine** shows promising **preclinical** results, demonstrating a clear mechanism and efficacy in animal models of cognitive impairment. However, its translatability to human patients remains to be

confirmed in clinical trials [2].

- **BI 409306** advanced to **clinical trials** but failed to demonstrate efficacy for cognitive impairment in schizophrenia in a Phase II study. Its development for Alzheimer's disease has been discontinued. The compound showed a manageable but notable safety profile, particularly regarding eye-related adverse events [3] [4].

This contrast highlights a common challenge in drug development: promising preclinical data does not always predict clinical success. For a complete comparison, data from similar phases of development (e.g., clinical trial results for Irsenontrine) would be necessary.

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To cite this document: Smolecule. [Available Data on Irsenontrine and BI 409306]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12892657#irsenontrine-versus-bi-409306-pde9-inhibitor>]

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